molecular formula C11H10NO4- B1242971 3-(6-Hydroxyindol-3-yl)lactate

3-(6-Hydroxyindol-3-yl)lactate

Cat. No.: B1242971
M. Wt: 220.2 g/mol
InChI Key: QVXYTCLWWRPFPW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-hydroxyindol-3-yl)lactate is the hydroxy monocarboxylic acid anion that is the conjugate base of 3-(6-hydroxyindol-3-yl)lactic acid. It derives from a lactate. It is a conjugate base of a 3-(6-hydroxyindol-3-yl)lactic acid.

Scientific Research Applications

Applications in Catalysis and Material Synthesis

3-(6-Hydroxyindol-3-yl)lactate is a compound that has seen varied applications in scientific research, particularly in the fields of catalysis and material synthesis. For instance, studies have shown its involvement in the conversion of sugars to lactic acid and methyl lactate, which are valuable in producing biodegradable plastics and eco-friendly solvents. Specifically, zeolites like H-USY have demonstrated high catalytic activity in converting triose-sugars directly to methyl lactate and lactic acid, providing near quantitative yields for these isomerizations (West et al., 2010).

Importance in Chemical Synthesis

The compound also plays a crucial role in lactonization processes, an essential step in synthesizing various natural products. Research has highlighted its efficiency in the lactonization of ω-hydroxycarboxylic acids, resulting in the production of monoolides, diolides, triolides, and tetraolides (Min‐Jung Kim et al., 2009).

Biodegradability and Bioplastics

Furthermore, its significance extends to the study of biodegradability and bioplastics, with a focus on polyesters containing 3-hydroxypropionate monomers. These studies have shed light on how incorporating 3-hydroxypropionate monomers can modulate the physical properties of polyesters, making them less crystalline and more suitable for various applications (Andreeßen & Steinbüchel, 2010).

Structural and Luminescence Studies

In the realm of structural and luminescence studies, the binding interactions of lactate with other compounds have been explored. For example, research has delved into the nature of ternary complexes formed by lactate with europium, gadolinium, or ytterbium cationic complexes. Such studies are crucial in understanding the luminescent and structural characteristics of these complexes (Dickins et al., 2002).

Enzymatic Biofuel Cells

Lastly, the compound has been investigated in the context of enzymatic biofuel cells. Specifically, research has been conducted on lactate/O2 biofuel cells, where lactate serves as a fuel, highlighting its potential as a biomarker and energy source in biofuel cell technology (Shitanda et al., 2019).

Properties

Molecular Formula

C11H10NO4-

Molecular Weight

220.2 g/mol

IUPAC Name

2-hydroxy-3-(6-hydroxy-1H-indol-3-yl)propanoate

InChI

InChI=1S/C11H11NO4/c13-7-1-2-8-6(3-10(14)11(15)16)5-12-9(8)4-7/h1-2,4-5,10,12-14H,3H2,(H,15,16)/p-1

InChI Key

QVXYTCLWWRPFPW-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=C1O)NC=C2CC(C(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(6-Hydroxyindol-3-yl)lactate
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3-(6-Hydroxyindol-3-yl)lactate
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